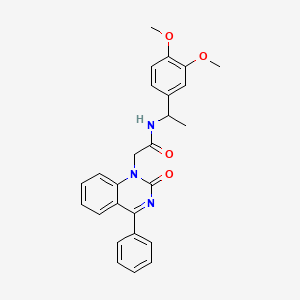

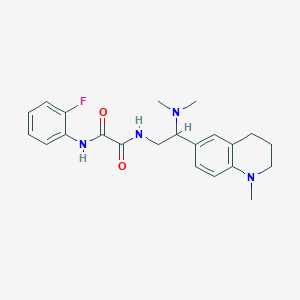

![molecular formula C15H11ClF3N3 B2823476 7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 920431-09-0](/img/structure/B2823476.png)

7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidine is a type of fused-ring energetic compound . It’s part of a class of compounds that are being explored for their potential as heat-resistant explosives .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine compounds often involves the reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine compounds is notable for its fused-ring structure and the presence of an “amino–nitro–amino” arrangement .Chemical Reactions Analysis

Trifluoromethylation is a common reaction in the synthesis of pharmaceuticals, agrochemicals, and materials . It involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine compounds are known for their excellent thermal stability . They also have high positive heats of formation .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, has been a subject of research due to their potential biological activities. For instance, the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides showcases the versatility of these compounds in chemical synthesis, providing a pathway to explore their various applications in medicinal chemistry (Drev et al., 2014). Additionally, the synthesis of acyclo analogs of formycin A from 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine highlights the adaptability of pyrazolo[1,5-a]pyrimidine derivatives in nucleoside analog synthesis, which is crucial for developing therapeutic agents (Griengl & Günzl, 1984).

Biological Activities

Pyrazolo[1,5-a]pyrimidine derivatives exhibit a range of biological activities, including antiviral, antimicrobial, and anticancer properties. The synthesis and biological evaluation of 7-(2-Chlorophenylamino)-5-((2-[18F]fluoro-ethyoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile as a PET tumor imaging agent demonstrate the potential of these compounds in diagnostic imaging and tumor detection, contributing to the advancement of cancer research and treatment (Xu et al., 2012). The antiviral and antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides and related compounds further underscore the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives, offering new avenues for drug development (Ugarkar et al., 1984).

Material Science Applications

In material science, the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives have been explored, revealing their potential in developing optoelectronic materials. The study on the solution and solid-state optical properties of trifluoromethylated 5-(alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine systems provides insights into their absorption and emission characteristics, which are essential for the design of materials with specific optical properties (Stefanello et al., 2022).

Future Directions

properties

IUPAC Name |

7-chloro-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3N3/c1-8-3-5-10(6-4-8)12-13(15(17,18)19)21-22-11(16)7-9(2)20-14(12)22/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOXTEJNKFDMPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

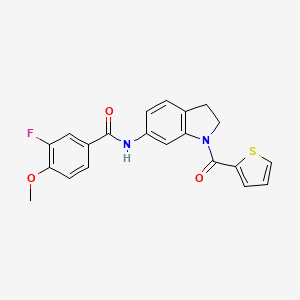

![N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2823393.png)

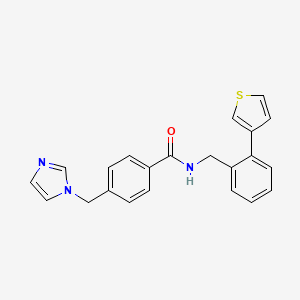

![5-benzyl-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2823398.png)

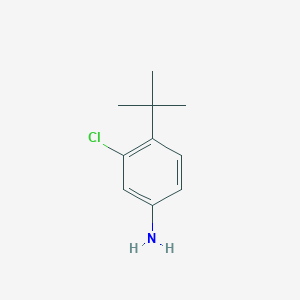

![1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2823399.png)

![7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2823403.png)

![6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2823405.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2823413.png)

![Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate](/img/structure/B2823416.png)